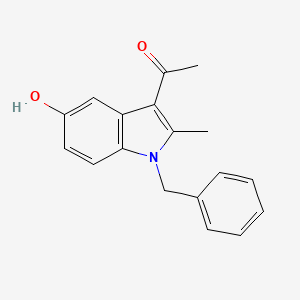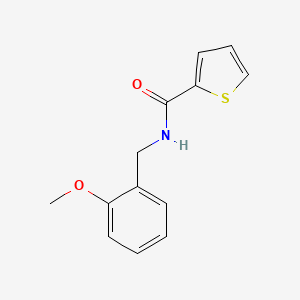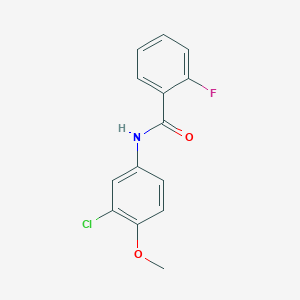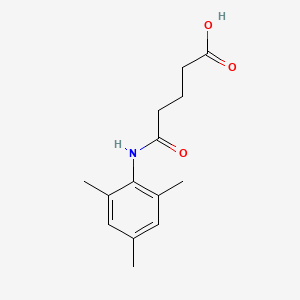![molecular formula C17H21NO B5635238 1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)
1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of naphthol, which is a class of organic compounds structurally related to naphthalene. It seems to have a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a naphthol group, which is a polycyclic aromatic hydrocarbon derived from naphthalene, and a 4-methylpiperidine group, which is a type of secondary amine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a wide range of reactions .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
The piperidine moiety in 1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol is a common structural feature in many bioactive molecules. This compound can serve as a precursor in the synthesis of various pharmacologically active agents. Its structure is versatile for modifications, allowing for the creation of a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines .
Catalyst in Organic Reactions
Due to the presence of the piperidine ring, this compound can act as an excellent catalyst in condensation reactions. It can facilitate the formation of carbon-carbon bonds in organic synthesis, which is crucial for constructing complex molecules .
Development of Diagnostic Agents
The naphthol moiety of the compound provides fluorescent properties, making it useful in the development of diagnostic agents. It can be used to create probes for medical imaging techniques, aiding in the visualization of biological processes .
Material Science Applications
In material science, this compound could be utilized in the synthesis of novel polymers or as a modifying agent to enhance the properties of existing materials. Its structural components may impart thermal stability or improve mechanical strength .
Agricultural Chemical Research
Piperidine derivatives are known to exhibit biological activity against a range of pests. Therefore, 1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol could be explored for its potential use in the development of new pesticides or herbicides .
Neurological Research
The piperidine ring is a common feature in molecules that interact with the central nervous system. This compound could be used in neurological research to study receptor binding or to develop drugs that target neurological pathways .
Mecanismo De Acción
Target of Action
Similar compounds have been noted to interact with various proteins and receptors, acting as catalysts for many condensation reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol”. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-methylpiperidin-1-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-8-10-18(11-9-13)12-16-15-5-3-2-4-14(15)6-7-17(16)19/h2-7,13,19H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRISHBOHIWJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylpiperidin-1-yl)methyl]naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(1H-pyrazol-1-yl)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5635176.png)
![3-[(3R*,4S*)-1-[3-(2-methylphenyl)propanoyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5635177.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5635181.png)
![N-[3-(cyclopentyloxy)propyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5635183.png)
![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(3-methylquinoxalin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B5635188.png)


![7-methoxy-N-methyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5635204.png)


![N-1,3-benzodioxol-5-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635228.png)
![1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5635250.png)
